![molecular formula C17H18ClNO3 B5638852 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Übersicht

Beschreibung

5-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . It is also a metabolite of the antidiabetic, Glyburide .

Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can be achieved using salicylic acid as a starting material . Salicylic acid is chlorinated under light to produce 5-chlorosalicylic acid, which is then methylated with dimethyl sulfate to obtain 5-chloro-2-methoxybenzoic acid . This compound is then chlorinated with thionyl chloride to yield 5-chloro-2-methoxybenzoyl chloride, which is condensed with aniline to produce N-phenylethyl-5-chloro-2-methoxybenzamide . This product is then chlorosulfonated and aminated with ammonia to produce the final product .Molecular Structure Analysis

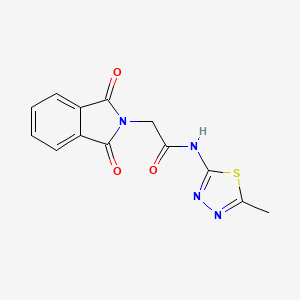

The molecular structure of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide consists of a benzamide core with a methoxy group at the 2-position and a chloro group at the 5-position . The benzamide nitrogen is connected to a 2-phenylethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide include chlorination, methylation, condensation, chlorosulfonation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide include a melting point of 209-214 °C (lit.) . It has a molecular weight of 368.84 . The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . Its LogP is 4.06 .Wissenschaftliche Forschungsanwendungen

- Glyburide (Glibenclamide) , a widely used antidiabetic drug, shares structural similarities with this compound. Researchers have explored its potential as an intermediate in glyburide synthesis . Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells.

- This compound serves as a catalyst for transfer hydrogenation of imines . It facilitates the reductive amination process, allowing efficient and sustainable synthesis of amines .

Antidiabetic Agents

Catalyst for Greener Amine Synthesis

Safety and Hazards

The safety information available suggests that dust formation should be avoided and contact with skin and eyes should be prevented . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Wirkmechanismus

Target of Action

The primary target of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of other compounds

Mode of Action

As an intermediate in the synthesis of other compounds, it may interact with various targets depending on the final compound it is used to synthesize .

Biochemical Pathways

As an intermediate in the synthesis of other compounds, it may be involved in various biochemical pathways depending on the final compound it is used to synthesize .

Pharmacokinetics

As an intermediate in the synthesis of other compounds, its ADME properties would likely depend on the final compound it is used to synthesize .

Result of Action

As an intermediate in the synthesis of other compounds, its effects would likely depend on the final compound it is used to synthesize .

Action Environment

As an intermediate in the synthesis of other compounds, these factors would likely depend on the final compound it is used to synthesize .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)9-10-19-17(20)15-11-13(18)5-8-16(15)22-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWLQWBJRJSDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638771.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5638774.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)

![(3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638821.png)

![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)

![(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5638832.png)

![{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638857.png)

![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)